2-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
2-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide is a compound that features a trifluoromethoxy group, which is known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Recent advances in trifluoromethoxylation reagents have made this process more accessible . The reaction conditions often involve the use of photoredox catalysts and visible light irradiation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may leverage the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant conditions . This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include photoredox catalysts, organoboron reagents, and various oxidizing and reducing agents . The conditions for these reactions are typically mild, making them suitable for a wide range of applications.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethoxylation reactions can yield azidotrifluoromethoxylated products with varying yields .
Scientific Research Applications
2-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Hydroxy-3’-(methoxy)-[1,1’-biphenyl]-4-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds .
Properties
IUPAC Name |
3-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-3-1-2-8(6-10)11-5-4-9(13(18)20)7-12(11)19/h1-7,19H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNAXUVFVIQZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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